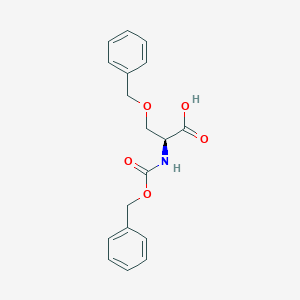

N-(Benzyloxycarbonyl)-O-benzyl-L-serine

Vue d'ensemble

Description

N-(Benzyloxycarbonyl)-O-benzyl-L-serine, also known as this compound, is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164036. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Z-Ser(Bzl)-OH, also known as Cbz-Ser(Bzl)-OH or N-(Benzyloxycarbonyl)-O-benzyl-L-serine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain that are being synthesized. It acts as a protecting group for the amino acid serine during the synthesis process .

Mode of Action

Z-Ser(Bzl)-OH functions by protecting the serine residue in a peptide chain during synthesis. The benzyloxycarbonyl (Cbz or Z) group in Z-Ser(Bzl)-OH serves to protect the amino group, while the benzyl (Bzl) group protects the hydroxyl group of serine . This dual protection prevents unwanted side reactions during the synthesis process, ensuring that the peptide chain is assembled correctly.

Biochemical Pathways

The protecting groups (Cbz and Bzl) are removed in the final steps of the synthesis process, yielding the desired peptide with the serine residue intact .

Result of Action

The use of Z-Ser(Bzl)-OH in peptide synthesis results in the successful incorporation of the serine residue into the peptide chain with minimal side reactions. After the synthesis is complete and the protecting groups are removed, the resulting peptide can exhibit a wide range of biological activities depending on its sequence .

Action Environment

The efficacy and stability of Z-Ser(Bzl)-OH are influenced by various environmental factors in a laboratory setting. These include the pH of the solution, temperature, and the presence of other reagents. For instance, the removal of the protecting groups requires specific conditions, typically involving a strong acid . Proper storage of Z-Ser(Bzl)-OH is also crucial for maintaining its stability and effectiveness .

Activité Biologique

N-(Benzyloxycarbonyl)-O-benzyl-L-serine (Z-L-Ser-OBzl) is a significant compound in the field of peptide synthesis, primarily due to its role as a versatile building block. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula . It features a benzyloxycarbonyl (Z) protecting group at the amino terminus and a benzyl ester at the hydroxyl group of L-serine. This dual protection strategy enhances its stability and reactivity in various chemical environments, making it suitable for solid-phase peptide synthesis (SPPS) and other synthetic methodologies .

Role in Peptide Synthesis

Z-L-Ser-OBzl is crucial in synthesizing peptides that may exhibit diverse biological activities, including:

- Antibiotic properties : Peptides synthesized with Z-L-Ser-OBzl have shown potential as antimicrobial agents.

- Antitumor activity : Certain peptides derived from Z-L-Ser-OBzl have been investigated for their ability to inhibit tumor growth.

- Antiviral effects : Research indicates that derivatives can interfere with viral replication processes .

The biological activity of Z-L-Ser-OBzl can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : Z-L-Ser-OBzl can act as an inhibitor for serine proteases, which are enzymes involved in numerous physiological processes. Its structural similarity to natural substrates allows it to compete effectively for enzyme binding sites .

- Neurotransmitter Precursor : As a derivative of L-serine, it participates in metabolic pathways relevant to neurotransmitter synthesis, impacting neurological functions and potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

- Antimicrobial Peptides : A study synthesized peptides incorporating Z-L-Ser-OBzl and evaluated their antimicrobial properties against various bacterial strains. Results indicated significant inhibition, suggesting potential applications in antibiotic development .

- Antitumor Activity : Another study explored peptides derived from Z-L-Ser-OBzl for their ability to induce apoptosis in cancer cells. The findings demonstrated that specific modifications to the peptide structure enhanced cytotoxicity against tumor cell lines .

- Enzyme Interaction Studies : Research focused on the interaction of Z-L-Ser-OBzl with serine proteases revealed that it could effectively inhibit enzyme activity, providing insights into its mechanism as a competitive inhibitor .

Synthesis Methods

Multiple synthetic routes exist for producing this compound, emphasizing its versatility:

- Direct Protection Method : L-serine is treated with benzyloxycarbonyl chloride and benzyl alcohol under controlled conditions to yield Z-L-Ser-OBzl.

- Coupling Reactions : It can be incorporated into larger peptide chains using standard coupling reagents, facilitating the assembly of complex peptides while maintaining functional group protection .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.35 g/mol |

| Melting Point | 116–119 °C |

| Solubility | Soluble in organic solvents |

| Applications | Peptide synthesis, drug development |

Applications De Recherche Scientifique

N-(Benzyloxycarbonyl)-O-benzyl-L-serine, commonly referred to as Z-L-Ser-OBzl, is a significant compound in organic chemistry, particularly in peptide synthesis. This compound serves as a versatile building block due to its unique structural features that allow for selective protection and subsequent deprotection of functional groups. Below is a detailed exploration of its applications, supported by comprehensive data and case studies.

Building Block in Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. Its protective groups allow for controlled reactions, facilitating the formation of peptide bonds without premature reactions at functional sites. This compound is particularly effective in synthesizing peptides that require the incorporation of L-serine residues .

Enzyme Inhibition Studies

Research has indicated that peptides containing this compound can exhibit enzyme inhibitory activities. For instance, derivatives of L-serine have been studied for their potential to inhibit specific enzymes, providing insights into metabolic pathways and therapeutic applications . The ability to modify the serine residue allows researchers to explore various biological functions and interactions.

Neurotransmitter Precursor Studies

L-serine derivatives are known to participate in metabolic pathways related to neurotransmitter synthesis. This compound can be utilized in studies examining its role as a precursor for neurotransmitters, which are crucial for neurological functions . This application has implications in understanding neurological disorders and developing potential treatments.

Case Study 1: Peptide Synthesis

A study demonstrated the successful incorporation of this compound into a peptide sequence designed for enzyme inhibition. The researchers highlighted how the selective protection allowed for multiple coupling reactions without undesired side reactions, leading to high yields of the target peptide .

Case Study 2: Neurotransmitter Research

Another research project focused on synthesizing peptides with this compound as a key component to investigate its role in neurotransmitter pathways. The findings suggested that modifying this serine derivative could enhance binding affinity to specific receptors involved in neurotransmission, opening avenues for drug development targeting neurological conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block allowing for selective protection and controlled reactions |

| Enzyme Inhibition Studies | Potential inhibitor in metabolic pathways; useful for studying enzyme interactions |

| Neurotransmitter Precursor | Investigated for its role in synthesizing neurotransmitters; implications for neurological research |

Propriétés

IUPAC Name |

3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-17(21)16(13-23-11-14-7-3-1-4-8-14)19-18(22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYRLHUAMWRBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20806-43-3 | |

| Record name | N-(Benzyloxycarbonyl)-O-benzyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020806433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC164036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.